

# Spectroscopic Characterization of Methyl 2-Nitrobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-nitrobenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 2-nitrobenzoate**, a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

## Spectroscopic Data Summary

The empirical formula for **methyl 2-nitrobenzoate** is  $C_8H_7NO_4$ , with a molecular weight of 181.15 g/mol [1]. The structural and electronic environment of the molecule gives rise to a unique spectroscopic fingerprint, which is detailed in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

$^1H$  NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.9-8.1	m	-	1H	Aromatic H
~7.6-7.8	m	-	2H	Aromatic H
~7.4-7.6	m	-	1H	Aromatic H
3.89	s	-	3H	-OCH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
165.7	C=O (Ester)
148.1	C-NO <sub>2</sub>
135.1	Aromatic CH
132.8	Aromatic C
131.8	Aromatic CH
129.6	Aromatic CH
124.3	Aromatic CH
52.3	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-OCH <sub>3</sub> )
~1735	Strong	C=O Stretch (Ester)
~1530	Strong	Asymmetric NO <sub>2</sub> Stretch
~1350	Strong	Symmetric NO <sub>2</sub> Stretch
~1250	Strong	C-O Stretch (Ester)
~700-800	Strong	Aromatic C-H Bend

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity	Assignment
181	Moderate	[M] <sup>+</sup> (Molecular Ion)
150	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
135	Moderate	[M - NO <sub>2</sub> ] <sup>+</sup>
122	Moderate	[M - COOCH <sub>3</sub> ] <sup>+</sup>
104	Low	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
76	Low	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>
50	Low	[C <sub>4</sub> H <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## NMR Spectroscopy Protocol ( $^1\text{H}$ and $^{13}\text{C}$ )

### 1. Sample Preparation:

- Weigh approximately 10-20 mg of **methyl 2-nitrobenzoate**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

### 2. Instrumentation and Data Acquisition:

- The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR:
  - A standard one-pulse sequence is used.
  - The spectral width is set to approximately 12 ppm, centered around 6 ppm.
  - A sufficient number of scans (typically 16-64) are acquired to achieve a good signal-to-noise ratio.
  - A relaxation delay of 1-2 seconds is used.
- $^{13}\text{C}$  NMR:
  - A proton-decoupled pulse sequence is used to simplify the spectrum.
  - The spectral width is set to approximately 220 ppm, centered around 110 ppm.
  - A larger number of scans (typically 1024 or more) is required due to the low natural abundance of  $^{13}\text{C}$ .
  - A relaxation delay of 2-5 seconds is used to ensure quantitative observation of all carbon signals, including quaternary carbons.

### 3. Data Processing:

- The Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
- The spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## FT-IR Spectroscopy Protocol (Neat Liquid)

### 1. Sample Preparation:

- As **methyl 2-nitrobenzoate** is a liquid at room temperature, a neat spectrum can be obtained.
- Place one to two drops of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[\[2\]](#)[\[3\]](#)

### 2. Instrumentation and Data Acquisition:

- The spectrum is acquired using a Fourier Transform Infrared (FT-IR) spectrometer.
- A background spectrum of the clean, empty ATR crystal is recorded first.
- The sample spectrum is then recorded, typically over the range of  $4000\text{-}400\text{ cm}^{-1}$ .[\[4\]](#)
- An average of 16 or 32 scans is typically co-added to improve the signal-to-noise ratio.

### 3. Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
- The resulting spectrum is analyzed for the presence of characteristic absorption bands.

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

### 1. Sample Preparation:

- Prepare a dilute solution of **methyl 2-nitrobenzoate** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

### 2. Instrumentation and Data Acquisition:

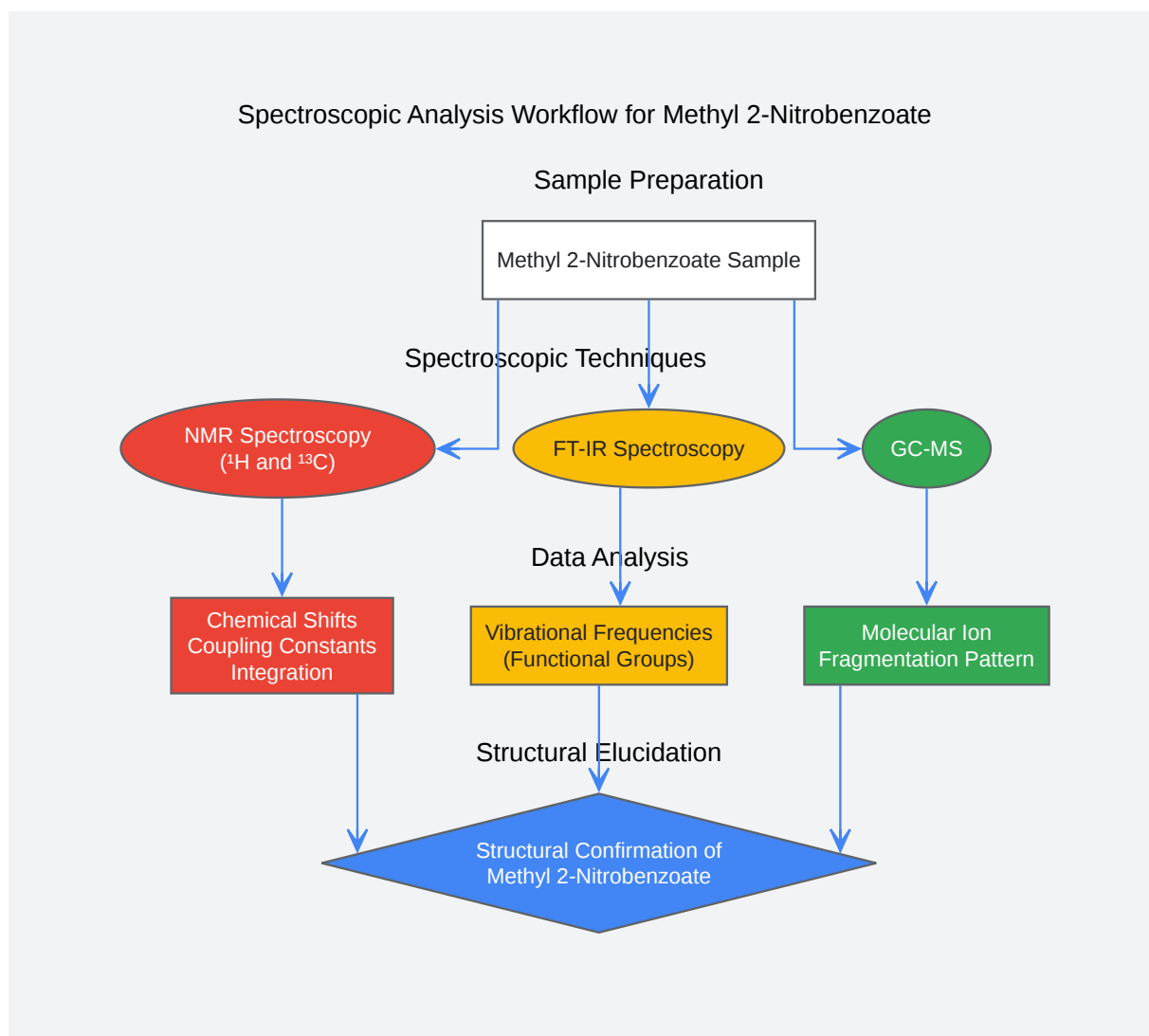
- The analysis is performed on a GC-MS system.
- Gas Chromatograph (GC) Conditions:
  - Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1).
  - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness) is commonly used.[\[5\]](#)
  - Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.[\[5\]](#)
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[5\]](#)
  - Mass Range: Scan from m/z 40 to 400.
  - Ion Source Temperature: 230°C.
  - Transfer Line Temperature: 280°C.

### 3. Data Processing:

- The acquired total ion chromatogram (TIC) is analyzed to determine the retention time of the compound.
- The mass spectrum corresponding to the chromatographic peak of **methyl 2-nitrobenzoate** is extracted and analyzed for its molecular ion and fragmentation pattern.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **methyl 2-nitrobenzoate**.



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Caption: Workflow for the spectroscopic characterization of **methyl 2-nitrobenzoate**.

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## References

- 1. Methyl 2-nitrobenzoate | C<sub>8</sub>H<sub>7</sub>NO<sub>4</sub> | CID 69072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
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